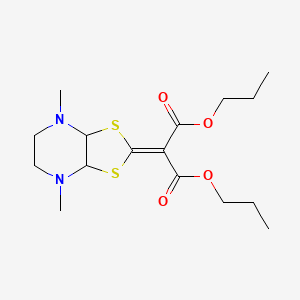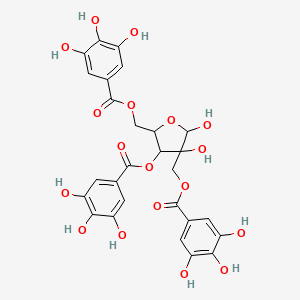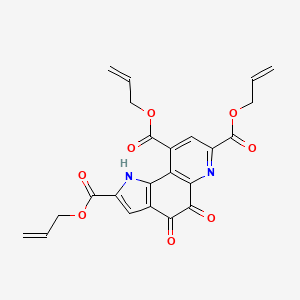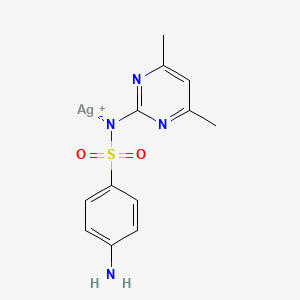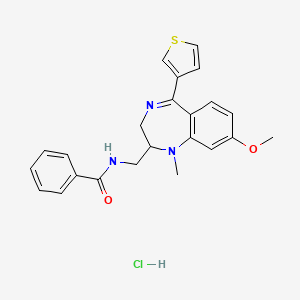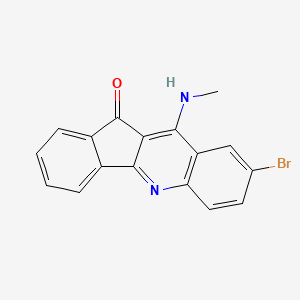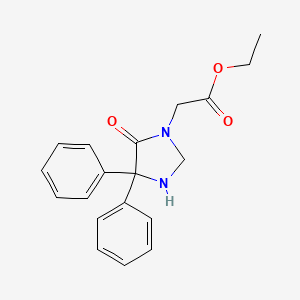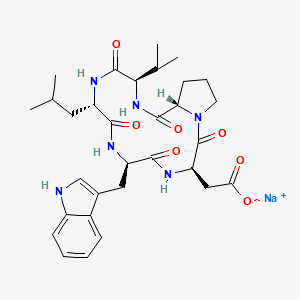![molecular formula C16H27NO2 B12704920 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) CAS No. 93918-86-6](/img/structure/B12704920.png)
1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) is a chemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.39 g/mol It is characterized by the presence of a 3,5-dimethylphenyl group attached to an imino group, which is further connected to two butan-2-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) typically involves the reaction of 3,5-dimethylaniline with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with continuous monitoring and control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines .
Scientific Research Applications
1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) include:
- 1,1’-[(3,5-Dimethylphenyl)imino]bis(propan-2-OL)
- 1,1’-[(3,5-Dimethylphenyl)imino]bis(pentan-2-OL)
- 1,1’-[(3,5-Dimethylphenyl)imino]bis(hexan-2-OL)
Uniqueness
What sets 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) apart from these similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. For instance, the presence of the butan-2-ol moieties may influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
93918-86-6 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-[N-(2-hydroxybutyl)-3,5-dimethylanilino]butan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-5-15(18)10-17(11-16(19)6-2)14-8-12(3)7-13(4)9-14/h7-9,15-16,18-19H,5-6,10-11H2,1-4H3 |
InChI Key |
MNHPEUKMVUMQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



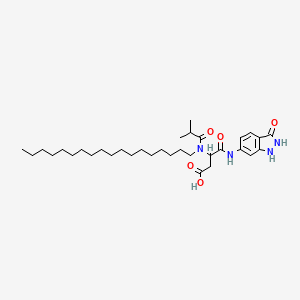
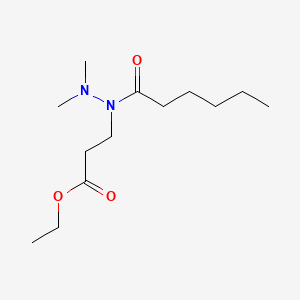
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)

